molecular formula C22H27N5O5S B2947226 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 898445-08-4

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2947226
M. Wt: 473.55
InChI Key: SULNODWALJBIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and antiviral drugs . The morpholinopropyl and nitrophenyl groups attached to the pyrimidine ring could potentially give this compound unique properties, but without specific research on this compound, it’s hard to say what those might be.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the nitro group in the nitrophenyl moiety could potentially undergo reduction reactions to form an amine . The morpholinopropyl group could potentially undergo reactions with electrophiles due to the presence of the nitrogen atom.

Scientific Research Applications

Pharmacological Applications

  • Pyridazino(4,5-b)indole-1-acetamide compounds, which include similar structures to the chemical , show a range of pharmacological activities. These activities include cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).

Insecticidal Properties

  • Certain pyridine derivatives, similar to the chemical , exhibit strong insecticidal activities. For instance, N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate showed about 4-fold higher insecticidal activity compared to conventional insecticides (Bakhite et al., 2014).

Anti-inflammatory and Analgesic Effects

  • Some pyrimidine derivatives, which share structural similarities with the mentioned chemical, have shown significant anti-inflammatory and analgesic activities in studies. This indicates potential therapeutic applications in these areas (Sondhi et al., 2009).

Antimicrobial Activity

  • Novel derivatives synthesized from structures similar to the mentioned chemical have been studied for their antimicrobial activity. These studies indicate potential in fighting bacterial and fungal strains, highlighting their significance in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Applications in Anticancer Research

  • Derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, structurally related to the chemical , have been identified as important intermediates in the synthesis of various biologically active compounds, including those with potential anticancer properties (Wang et al., 2016).

Future Directions

Future research on this compound could involve investigating its potential biological activity, given the known activities of many pyrimidine derivatives. This could involve in vitro testing against various biological targets, followed by in vivo testing if the in vitro results are promising .

properties

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c28-20(23-16-4-1-5-17(14-16)27(30)31)15-33-21-18-6-2-7-19(18)26(22(29)24-21)9-3-8-25-10-12-32-13-11-25/h1,4-5,14H,2-3,6-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNODWALJBIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

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